Home > Products > Screening Compounds P112034 > 9-methyl-3H-purin-6-one
9-methyl-3H-purin-6-one -

9-methyl-3H-purin-6-one

Catalog Number: EVT-7895443
CAS Number:
Molecular Formula: C6H6N4O
Molecular Weight: 150.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

9-Methyl-3H-purin-6-one is a heterocyclic aromatic organic compound classified within the purine family. It features a fused bicyclic structure composed of a pyrimidine ring and an imidazole ring, which contributes to its significant biological and pharmacological properties. This compound has garnered interest in various scientific fields, particularly in medicinal chemistry due to its potential therapeutic applications.

Source and Classification

The compound is sourced from various chemical databases, including PubChem and BenchChem, where it is cataloged for its structural and functional properties. 9-Methyl-3H-purin-6-one is classified as a purine derivative, which are compounds that play crucial roles in biochemistry, especially in the formation of nucleotides and nucleic acids.

Synthesis Analysis

Methods

The synthesis of 9-methyl-3H-purin-6-one typically involves the following methods:

  1. Condensation Reaction: A common approach is the condensation of guanine derivatives with methylating agents.
    • For instance, 9-methylguanine can react with thionyl chloride followed by acetic anhydride in a one-pot reaction. This method allows for the formation of the desired purine structure efficiently.
  2. Microwave-Assisted Synthesis: Recent advancements have introduced microwave-assisted techniques that enable rapid synthesis under controlled conditions, improving yields and reducing reaction times compared to traditional methods .

Technical Details

The typical reaction conditions include:

  • Use of high-purity reagents.
  • Controlled temperature and pressure settings to optimize yield.
  • Purification through column chromatography to achieve the desired product purity.
Molecular Structure Analysis

Structure

The molecular structure of 9-methyl-3H-purin-6-one can be represented as follows:

  • Molecular Formula: C₆H₆N₄O
  • InChI Key: PESGUQRDJASXOR-UHFFFAOYSA-N

This structure features a methyl group at the 9-position on the purine ring, which is critical for its biological activity.

Data

The compound's structural data includes:

  • Molecular Weight: Approximately 150.14 g/mol.
  • Canonical SMILES: Cn1cnc2c1c(=O)n(c(=O)n2)N
Chemical Reactions Analysis

Reactions

9-Methyl-3H-purin-6-one is involved in several chemical reactions:

  1. Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form various derivatives.
  2. Reduction: Reducing agents such as sodium borohydride can modify functional groups attached to the purine structure.
  3. Substitution Reactions: It readily undergoes substitution reactions, particularly at nitrogen atoms within the purine ring, allowing for the introduction of various functional groups.

Technical Details

Common reagents used in these reactions include:

  • Thionyl chloride for chlorination.
  • Acetic anhydride for acetylation.
    These reactions are essential for synthesizing derivatives with altered biological activities.
Mechanism of Action

The mechanism of action of 9-methyl-3H-purin-6-one involves its interaction with biological targets such as enzymes and nucleic acids. The methyl group at the 9-position enhances its binding affinity to DNA polymerases, which can inhibit viral replication processes. This interaction is crucial in developing antiviral therapies.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and slightly soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The presence of nitrogen atoms makes it susceptible to electrophilic attack, facilitating various chemical transformations.
Applications

9-Methyl-3H-purin-6-one has several scientific uses:

  1. Medicinal Chemistry: It serves as a building block for synthesizing antiviral and anticancer agents. Its derivatives have demonstrated activity against various viral infections and specific cancer cell lines.
  2. Biochemistry: The compound is utilized in studying enzyme mechanisms related to purine metabolism, providing insights into biochemical pathways.
  3. Chemical Biology: It acts as a probe for investigating interactions between purine derivatives and biological macromolecules like proteins and nucleic acids .
  4. Industrial Applications: Employed in synthesizing specialty chemicals and pharmaceutical intermediates.
Introduction to 9-Methyl-3H-Purin-6-One in Contemporary Research

Historical Evolution of Purine Derivatives in Medicinal Chemistry

Purine derivatives have undergone substantial pharmacological optimization since the discovery of early therapeutic agents like allopurinol (xanthine oxidase inhibitor) and 6-mercaptopurine (antimetabolite). The structural evolution accelerated with the synthesis of tricyclic imidazo[2,1-i]purinones, designed as adenosine receptor (AR) antagonists with enhanced water solubility due to their basic nitrogen atoms. For example, Journal of Medicinal Chemistry (2002) detailed imidazo[2,1-i]purinones derived from xanthine scaffolds, such as compound (S)-25 (Ki = 424 nM at A₂A ARs), which demonstrated improved solubility and subtype selectivity compared to non-tricyclic precursors [1]. This innovation addressed the lipophilicity limitations of early purine-based drugs, enabling better in vivo applicability.

The development pathway shifted toward kinase inhibition in the 2010s, exemplified by DNA-PKcs inhibitors like AZD7648 (compound 1), a neutral purinone derivative optimized for anticancer activity. Researchers subsequently incorporated basic groups (e.g., N-methylpiperidine) into this scaffold to increase volume of distribution and extend half-life. This yielded analogues such as compound 7 (DNA-PKcs IC₅₀ = 2.9 nM), though introducing basicity often incurred hERG channel liabilities—a recurring challenge in purine drug development [6].

Table 1: Key Purine Derivatives in Medicinal Chemistry Evolution

CompoundStructural FeatureBiological TargetActivityYear
AllopurinolHypoxanthine analogueXanthine oxidaseIC₅₀ = 1.2 µM1966
Tricyclic purinonesImidazo[2,1-i]purinone coreA₂A Adenosine receptorKi = 424 nM (S-25)2002
AZD7648Neutral purinoneDNA-PKcsIC₅₀ = 0.6 nM2020
Compound 7Basic N-methylpiperidineDNA-PKcs/hERGIC₅₀ = 2.9 nM/9.7 µM2022
9-MethylhypoxanthineN9-methylated hypoxanthineN/A (Building block)N/A1960s

Significance of 9-Methyl Substitution in Purine Core Scaffolds

The addition of a methyl group at the N9 position of purine scaffolds induces profound electronic, steric, and pharmacokinetic changes:

  • Blocked Glycosylation Site: The N9 nitrogen is the canonical attachment point for ribose in nucleosides. Methylation prevents glycosidic bond formation, rendering 9-methylhypoxanthine a non-nucleosidic entity. This property is exploited in enzyme inhibition studies, where the compound acts as a soluble purine core without competing nucleotide activity [7].

  • Tautomeric Equilibrium Shift: UV photoelectron spectroscopy studies reveal that N9-methylation stabilizes the N9H tautomer in isolated environments. For purine, the N9H form predominates in DMSO (ΔδN7-N9 = −20.5 ppm), while aqueous environments equilibrate N7H and N9H forms. Methylation locks hypoxanthine in the 9H-keto form, optimizing hydrogen-bonding capacity at N1 and N3 for target engagement [3].

  • Physicochemical Modulation: The methyl group increases lipophilicity (predicted logD = −0.24) relative to hypoxanthine (logD = −1.3), enhancing membrane permeability. However, this elevates hERG inhibition risk—a phenomenon observed in DNA-PK inhibitors like compound 9 (hERG IC₅₀ = 2.3 µM), where basicity and lipophilicity correlated with cardiotoxicity. Strategic fluorination, as in compound 18 (pKa = 7.3, hERG IC₅₀ = 75 µM), mitigates this by lowering basicity while maintaining target potency [6].

Table 2: Impact of N9 Substituents on Purine Properties

SubstituentTautomer PreferencelogDpKa (Conjugate Acid)hERG IC₅₀ (µM)
H (Hypoxanthine)N9H/N7H equilibrium−1.38.9 (N7)>100
MethylN9H dominant−0.24N/A>100¹
N-Me-piperidineN/A1.2–1.89.1–10.22.3–9.7
trans-FluoropyrrolidineN/A1.57.375

¹Limited data; used primarily as intermediate

Role in Nucleoside Analog Development and Bioisosteric Replacements

9-Methylhypoxanthine serves as a strategic intermediate in nucleoside analogue synthesis and bioisosteric scaffold design:

  • Nucleoside Precursor Functionalization: The N9-methyl group permits selective derivatization at other positions. For instance, Mannich reactions at C8 generate Schiff bases like 2-amino-9-[(1,3-dihydroxypropane-2-yl)oxymethyl]-6,9-dihydro-3H-purin-6-one, which exhibit antibacterial activity against Gram-positive pathogens. This preserves the purine pharmacophore while introducing side chains for target modulation [8].

  • Bioisosteric Purine Replacements: Hypoxanthine’s imidazo[4,5-d]pyridinone motif is replicated in heterocycles like imidazo[1,2-a]pyrimidines, identified in Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) inhibitors. DSM151 (imidazo[1,2-a]pyrimidine) achieves 4-fold better PfDHODH affinity (IC₅₀ = 0.077 µM) than its triazolopyrimidine predecessor, attributed to optimized π-stacking and H-bonding from the conserved purine-like topology [2]. Similarly, 9-methylpurine thermochemical data—including heats of sublimation and transfer enthalpies—inform entropy/enthalpy trade-offs in bioisostere design [3].

  • Prodrug and Conjugate Applications: Patent US11312718B2 utilizes 9-methylpurine cores in kinase inhibitors like (S)-3-(1-(9H-purin-6-ylamino)ethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one, where the methyl group prevents undesired phosphorylation while enabling hydrophobic enclosure in ATP-binding clefts [5].

Table 3: Bioisosteric Scaffolds Derived from Purine Analogues

BioisostereTargetKey CompoundActivityAdvantage Over Purine
Imidazo[1,2-a]pyrimidinePfDHODHDSM151IC₅₀ = 0.077 µM4-fold ↑ binding affinity
TriazolopyrimidinePfDHODHDSM1IC₅₀ = 0.047 µMMetabolic stability
Tricyclic purinonesA₂A adenosine receptorS-25Ki = 424 nM↑ Water solubility
7-DeazapurineKinasesPreclinicalN/A↓ hERG inhibition

Conclusion9-Methyl-3H-purin-6-one exemplifies targeted molecular editing to overcome limitations of native purines—solubility, selectivity, and synthetic versatility. Its integration into kinase inhibitors, antimetabolites, and bioisosteres underscores its dual role as a standalone scaffold and a strategic intermediate in modern drug discovery. Future research will likely exploit its tautomeric stability for designing covalent inhibitors or proteolysis targeting chimeras (PROTACs).

Properties

Product Name

9-methyl-3H-purin-6-one

IUPAC Name

9-methyl-3H-purin-6-one

Molecular Formula

C6H6N4O

Molecular Weight

150.14 g/mol

InChI

InChI=1S/C6H6N4O/c1-10-3-9-4-5(10)7-2-8-6(4)11/h2-3H,1H3,(H,7,8,11)

InChI Key

PESGUQRDJASXOR-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1NC=NC2=O

Isomeric SMILES

CN1C=NC2=C1NC=NC2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.